Kinase Selectivity Superiority of HMPL-523 Over Fostamatinib's Active Metabolite R406 Against KDR and RET Off-Targets
HMPL-523 was directly compared with R406 (the active metabolite of fostamatinib) in recombinant enzymatic assays. HMPL-523 inhibited SYK with an IC50 of 0.025 μM, while R406 inhibited SYK with an IC50 of 0.041 μM . The critical differentiation lies in off-target kinase activity: R406 potently inhibited KDR with an IC50 of 0.030 μM (KDR/SYK selectivity ratio = 0.73, indicating stronger KDR inhibition than SYK inhibition) and RET with an IC50 of 0.010 μM . In contrast, HMPL-523 inhibited KDR with an IC50 of 0.390 μM, yielding a KDR/SYK selectivity ratio of 15.6—a >21-fold improvement in selectivity margin over R406 . HMPL-523 was specifically designed to minimize KDR and RET inhibition, which are mechanistically linked to hypertension and reproductive toxicity observed with fostamatinib in preclinical and clinical settings .
| Evidence Dimension | KDR off-target selectivity ratio (KDR IC50 / SYK IC50) |
|---|---|
| Target Compound Data | HMPL-523: SYK IC50 = 0.025 μM; KDR IC50 = 0.390 μM; Selectivity ratio = 15.6 |
| Comparator Or Baseline | R406 (fostamatinib active metabolite): SYK IC50 = 0.041 μM; KDR IC50 = 0.030 μM; Selectivity ratio = 0.73 |
| Quantified Difference | 21.4-fold higher selectivity margin for HMPL-523 vs R406 (15.6 ÷ 0.73). R406 inhibits KDR more potently than its primary target SYK. |
| Conditions | Recombinant enzymatic kinase inhibition assay; in vitro biochemical assay |
Why This Matters
KDR inhibition is causally linked to hypertension in both preclinical models and clinical trials of fostamatinib; HMPL-523's 21-fold selectivity advantage over R406 translates directly into a wider therapeutic window and reduced cardiovascular toxicity risk, a critical differentiator for chronic dosing in autoimmune indications.
- [1] Cai Y, et al. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor. J Pharmacol Exp Ther. 2024;388(2):451-464. doi:10.1124/jpet.123.001882 View Source
- [2] Song Y, et al. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors. Haematologica. 2024;109(7):2279-2287. doi:10.3324/haematol.2023.284423 View Source
